molecular formula C10H5FN2O B13224141 2-(4-Fluoro-benzoyl)-malononitrile

2-(4-Fluoro-benzoyl)-malononitrile

Cat. No.: B13224141
M. Wt: 188.16 g/mol
InChI Key: GIWRNUCARIVKIN-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-propanedinitrile is an organic compound characterized by the presence of a fluorobenzoyl group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorobenzoyl)-propanedinitrile typically involves the following steps:

Industrial Production Methods

Industrial production of 2-(4-fluorobenzoyl)-propanedinitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorobenzoyl)-propanedinitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with various functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-(4-fluorobenzoyl)-propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-fluorobenzoyl)-propanedinitrile involves its interaction with various molecular targets. The fluorobenzoyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorobenzoyl)-propanedinitrile is unique due to the presence of both a fluorobenzoyl group and a propanedinitrile moiety, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

2-(4-fluorobenzoyl)propanedinitrile

InChI

InChI=1S/C10H5FN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,8H

InChI Key

GIWRNUCARIVKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(C#N)C#N)F

Origin of Product

United States

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